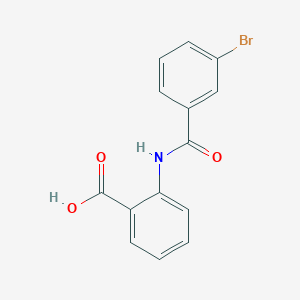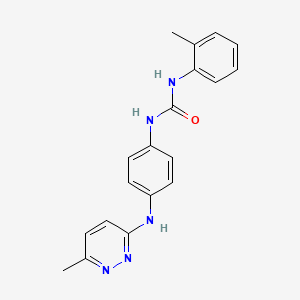![molecular formula C18H15ClN2O2S B2745514 Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034576-28-6](/img/structure/B2745514.png)
Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound. It is related to the class of compounds known as benzo[b]thiophenes . Benzo[b]thiophenes are organic compounds containing a benzene fused to a thiophene ring . The compound has been studied for its photochemical transformations .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The synthesis involved two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the photochemical transformations of some 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones have been determined . The substituents had profound effects on product yield and distribution .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity
This compound has been evaluated for its affinity towards 5-HT1A serotonin receptors . The 5-HT1A receptor plays a crucial role in regulating numerous physiological functions, including mood, appetite, and sleep, and is implicated in the pathophysiology of psychiatric disorders such as depression and anxiety . The compound’s interaction with this receptor could lead to potential treatments for these conditions.
Antimicrobial Properties
Benzothiophene derivatives have shown promise in antimicrobial applications. Some derivatives have been tested against indicator microorganisms such as C. albicans, B. subtilis, E. coli, and S. aureus, with some displaying high antibacterial activity against S. aureus . This suggests potential for the development of new antimicrobial agents.
Antioxidant Capacity
Certain benzothiophene derivatives have exhibited significant antioxidant capacities, surpassing that of trolox, a reference antioxidant . This property is valuable for the development of therapeutic agents that can protect against oxidative stress-related diseases.
Photovoltaic Applications
The structural analogs of benzothiophene have been used in the synthesis of wide band gap conjugated polymers for photovoltaic applications . These materials are key components in polymer solar cells, which are of interest due to their light weight, low cost, and flexibility.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the electrostatic interactions of benzothiophene derivatives with biological targets . These studies are crucial for drug design and development, providing insights into the binding affinities and activities of potential pharmaceutical compounds.
Photochromic Material Development
Benzothiophene derivatives have been identified as promising candidates for the development of photochromic materials. These materials have the ability to undergo reversible cyclization upon alternating irradiation with UV and visible light, which is useful in various optical applications .
Wirkmechanismus
Target of Action
Similar compounds have been shown to have affinity towards 5-ht1a receptors , which play a crucial role in the serotonin system, influencing various physiological and psychological processes.
Mode of Action
It can be inferred that the compound might interact with its targets through electrostatic interactions
Biochemical Pathways
Given its potential interaction with 5-ht1a receptors , it might influence the serotonin system, which plays a key role in mood regulation, sleep, appetite, and other physiological processes.
Result of Action
Based on its potential interaction with 5-ht1a receptors , it might influence various physiological and psychological processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzothiophen-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-10-20-7-5-15(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-16(12)24-17/h1-5,7,9-10,13H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFNCWIEBSFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)



![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)